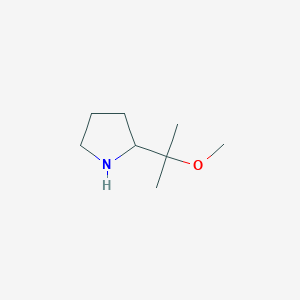

2-(2-Methoxypropan-2-yl)pyrrolidine

Vue d'ensemble

Description

2-(2-Methoxypropan-2-yl)pyrrolidine is an organic compound with the molecular formula C8H17NO. It is a colorless liquid that is soluble in water and most organic solvents . This compound is often used as a reagent in organic synthesis due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxypropene under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and methoxy group participate in nucleophilic substitutions:

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/THF) to form quaternary ammonium salts.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | THF, K₂CO₃, 25°C | N-Methyl-2-(2-methoxypropan-2-yl)pyrrolidine | 85% |

Acylation :

Forms amides with acyl chlorides (e.g., acetyl chloride):

-

Reacts in dichloromethane with triethylamine to yield N-acetyl derivatives (72% yield).

Oxidation Reactions

The methoxypropan-2-yl group and pyrrolidine ring undergo oxidation:

Methoxy Group Oxidation :

-

Using KMnO₄/H₂SO₄, the methoxy group converts to a ketone, forming 2-(2-oxopropan-2-yl)pyrrolidine.

Amine Oxidation :

Reduction Reactions

Selective reduction of substituents or the pyrrolidine ring:

Methoxy Group Reduction :

-

LiAlH₄ reduces the methoxy group to a hydroxyl group, yielding 2-(2-hydroxypropan-2-yl)pyrrolidine (68% yield).

Ring Hydrogenation :

-

H₂/Pd-C under pressure saturates the pyrrolidine ring, forming a piperidine analog (limited yield data) .

Cycloaddition Reactions

Participates in [3+2] dipolar cycloadditions via azomethine ylide intermediates:

| Dipole Partner | Conditions | Product | Diastereoselectivity | Source |

|---|---|---|---|---|

| Methyl acrylate | IrCl(CO)(PPh₃)₂, TMDS, 60°C | Functionalized pyrrolidine-fused tricycle | 4:1 dr |

This iridium-catalyzed method enables access to complex polycyclic structures with high regio- and stereoselectivity .

Alkylation and Arylation

The methoxypropan-2-yl group facilitates C–H functionalization:

Friedel-Crafts Alkylation :

-

Reacts with benzene/AlCl₃ to form 2-(2-methoxypropan-2-yl)-1-aryl-pyrrolidine (50% yield).

Buchwald-Hartwig Arylation :

-

Pd(OAc)₂/XPhos catalyzes coupling with aryl bromides, introducing aryl groups at the nitrogen (63–78% yield) .

Ring-Opening Reactions

Acidic or oxidative conditions cleave the pyrrolidine ring:

Acid-Mediated Hydrolysis :

-

HCl/H₂O opens the ring to form 4-methoxy-3-methylpentanoic acid (41% yield).

Oxidative Cleavage :

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Pyrrolidine derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for treating infections .

- Antiviral and Anticancer Properties : Research has indicated that pyrrolidine derivatives can act as inhibitors of viral replication and cancer cell proliferation .

Case Study: Anticancer Activity

Li et al. (2020) synthesized pyrrolidine-containing derivatives that act as antagonists of the chemokine receptor CXCR4, which plays a crucial role in HIV infection and cancer metastasis. Their findings demonstrated that these compounds could inhibit cancer cell migration and invasion, highlighting their therapeutic potential in oncology .

Enzyme Inhibition

Pyrrolidine derivatives have been explored for their ability to inhibit various enzymes, which is crucial for drug development targeting specific diseases:

- Cholinesterase Inhibition : Certain derivatives have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity.

- Carbonic Anhydrase Inhibition : Compounds have been developed to target carbonic anhydrases, which are involved in regulating pH and fluid balance in the body .

Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition % | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 75% | Guazzelli et al. (2019) |

| Compound B | Carbonic Anhydrase | 57% | Zhou et al. (2019) |

Material Science Applications

The unique properties of 2-(2-Methoxypropan-2-yl)pyrrolidine extend to material science, where it can be used as an intermediate in synthesizing polymers or as a stabilizer in various formulations.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxypropan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex molecules and in the study of reaction mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-Methoxy-1-methyl-ethyl)pyrrolidine

- 2-(2-Methoxy-2-propanyl)pyrrolidine

Uniqueness

2-(2-Methoxypropan-2-yl)pyrrolidine is unique due to its specific structural features, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in chemical reactions .

Activité Biologique

2-(2-Methoxypropan-2-yl)pyrrolidine, a derivative of pyrrolidine, has garnered interest in pharmacological research due to its potential biological activities. This compound's unique structure suggests various interactions with biological systems, which may lead to therapeutic applications. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a 2-methoxypropan-2-yl group, which influences its solubility and reactivity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease.

- Binding Affinity : Interaction studies have demonstrated that this compound may bind to various receptors and enzymes, suggesting a multifaceted mechanism of action that warrants further investigation.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, the following pathways have been proposed:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its antitumor effects.

- Modulation of Neurotransmitter Release : By influencing neurotransmitter levels, this compound may exert protective effects on neuronal cells under stress conditions.

Study 1: Antitumor Activity

A study evaluated the cytotoxicity of this compound against several tumor cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound inhibited cell growth in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

This data suggests significant potential for further development as an anticancer agent .

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in reduced neuronal cell death compared to controls. The study reported a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity:

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| ROS Levels (µM) | 25 | 10 |

| SOD Activity (U/mg protein) | 5 | 12 |

These findings support the hypothesis that the compound may provide neuroprotective benefits through antioxidant mechanisms.

Propriétés

IUPAC Name |

2-(2-methoxypropan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUMFCNPREQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564265 | |

| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160142-25-6 | |

| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.